molecular formula C8H20N4 B14006793 N~1~-(2-Aminoethyl)-N~2~-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine CAS No. 23435-24-7

N~1~-(2-Aminoethyl)-N~2~-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine

Cat. No.: B14006793
CAS No.: 23435-24-7
M. Wt: 172.27 g/mol
InChI Key: DNTLTCNZUHKSAF-UHFFFAOYSA-N
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Description

1,2-Ethanediamine,n1-(2-aminoethyl)-n2-[2-(1-aziridinyl)ethyl]- is an organic compound with the molecular formula C6H15N3 It is a derivative of ethylenediamine, featuring additional aminoethyl and aziridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine,n1-(2-aminoethyl)-n2-[2-(1-aziridinyl)ethyl]- typically involves the reaction of ethylenediamine with aziridine under controlled conditions. The reaction is carried out in an aqueous medium at elevated temperatures and pressures to facilitate the formation of the desired product. The reaction can be represented as follows:

Ethylenediamine+Aziridine1,2-Ethanediamine,n1-(2-aminoethyl)-n2-[2-(1-aziridinyl)ethyl]-\text{Ethylenediamine} + \text{Aziridine} \rightarrow \text{1,2-Ethanediamine,n1-(2-aminoethyl)-n2-[2-(1-aziridinyl)ethyl]-} Ethylenediamine+Aziridine→1,2-Ethanediamine,n1-(2-aminoethyl)-n2-[2-(1-aziridinyl)ethyl]-

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine,n1-(2-aminoethyl)-n2-[2-(1-aziridinyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of corresponding amine oxides or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted ethylenediamine derivatives.

Scientific Research Applications

1,2-Ethanediamine,n1-(2-aminoethyl)-n2-[2-(1-aziridinyl)ethyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a cross-linking agent in protein and DNA studies.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine,n1-(2-aminoethyl)-n2-[2-(1-aziridinyl)ethyl]- involves its interaction with various molecular targets. The aziridinyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to cross-linking or modification of proteins and nucleic acids. This interaction can affect cellular processes and pathways, making the compound useful in biological and medical research.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: A simpler analog without the aziridinyl group.

    Diethylenetriamine: Contains an additional ethylene bridge compared to ethylenediamine.

    N-(2-aminoethyl)-1-aziridineethanamine: A closely related compound with similar functional groups.

Uniqueness

1,2-Ethanediamine,n1-(2-aminoethyl)-n2-[2-(1-aziridinyl)ethyl]- is unique due to the presence of both aminoethyl and aziridinyl groups, which confer distinct reactivity and potential applications. The aziridinyl group, in particular, allows for covalent bonding with nucleophiles, making it valuable in cross-linking and modification reactions.

Properties

IUPAC Name

N'-[2-[2-(aziridin-1-yl)ethylamino]ethyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N4/c9-1-2-10-3-4-11-5-6-12-7-8-12/h10-11H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTLTCNZUHKSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1CCNCCNCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70306086
Record name N~1~-(2-Aminoethyl)-N~2~-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23435-24-7
Record name NSC174037
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~-(2-Aminoethyl)-N~2~-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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